GW810781
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Overview
Description
S-1360 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This enzyme is crucial for the integration of the viral genome into the host cell’s DNA, a pivotal step in the replication cycle of the virus. By inhibiting this enzyme, S-1360 prevents the virus from replicating and spreading within the host .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1360 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a β-diketo acid moiety, which is essential for the compound’s inhibitory activity. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of S-1360 requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
S-1360 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: S-1360 can be reduced to form different metabolites, which are crucial for its pharmacokinetics.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced metabolites, which play a significant role in the compound’s biological activity and metabolism .
Scientific Research Applications
S-1360 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of integrase enzymes.
Biology: Helps in understanding the replication mechanism of HIV-1 and the role of integrase in viral integration.
Medicine: Investigated as a potential therapeutic agent for treating HIV-1 infections.
Industry: Used in the development of new antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
S-1360 exerts its effects by specifically inhibiting the catalytic activity of the HIV-1 integrase enzyme. The compound binds to the active site of the enzyme, preventing it from catalyzing the insertion of the viral genome into the host DNA. This inhibition blocks the replication cycle of the virus, reducing its ability to spread and infect new cells .
Comparison with Similar Compounds
Similar Compounds
GSK-364735: Another integrase inhibitor with similar structural features.
L-870,810: A compound with a similar mechanism of action.
MK-0518: Known for its potent antiviral activity and late-stage clinical success.
Uniqueness
S-1360 is unique due to its specific β-diketo acid moiety, which is crucial for its inhibitory activity. Despite its structural similarities with other integrase inhibitors, S-1360 has distinct pharmacokinetic properties and metabolic pathways, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
280571-30-4 |
---|---|
Molecular Formula |
C16H12FN3O3 |
Molecular Weight |
313.28 g/mol |
IUPAC Name |
(Z)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12FN3O3/c17-11-3-1-10(2-4-11)7-12-5-6-15(23-12)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,22H,7H2,(H,18,19,20)/b14-8- |
InChI Key |
HFHDGHOGHWXXDT-ZSOIEALJSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)F |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)/C=C(/C3=NC=NN3)\O)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-1360; S 1360; S1360; GSK-S-1360; GW810781; GW-810781; GW 810781; GSKS1360; GSK S 1360; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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